6-chloro-N,N-dimethylpyridazine-3-carboxamide CAS 1183315-30-1 properties
6-chloro-N,N-dimethylpyridazine-3-carboxamide CAS 1183315-30-1 properties
Topic: 6-chloro-N,N-dimethylpyridazine-3-carboxamide (CAS 1183315-30-1) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist
A Privileged Scaffold for Kinase Inhibitor & Immunomodulator Synthesis
Executive Summary
6-chloro-N,N-dimethylpyridazine-3-carboxamide (CAS 1183315-30-1) is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule therapeutics. Its structural core—a 3,6-disubstituted pyridazine—serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors critical for binding affinity in kinase pockets.
This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, with a specific focus on its role as a key intermediate in the development of TBK1/IKKε inhibitors for oncology and immunology applications.
Physicochemical Profile & Identity
The compound is characterized by an electron-deficient pyridazine ring substituted with a reactive chlorine atom at position 6 and a dimethylcarboxamide group at position 3. The amide moiety acts as a stable, directing group that modulates the electronic environment of the ring, activating the C6-chlorine towards nucleophilic attack.
| Property | Specification |
| CAS Number | 1183315-30-1 |
| IUPAC Name | 6-chloro-N,N-dimethylpyridazine-3-carboxamide |
| Molecular Formula | C₇H₈ClN₃O |
| Molecular Weight | 185.61 g/mol |
| Exact Mass | 185.04 g/mol |
| Appearance | Light brown oil (crude) to off-white low-melting solid (purified) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~0.5 – 0.9 (Favorable for lead-likeness) |
| Key Functional Groups | Aryl Chloride (Electrophile), Dimethylamide (H-bond acceptor) |
Analyst Note: While often isolated as a viscous oil in crude synthetic steps, high-purity fractions typically crystallize upon standing or trituration with hexanes/ether.
Synthetic Utility & Reactivity Landscape
The utility of CAS 1183315-30-1 lies in its orthogonal reactivity . The C6-chlorine atom is highly activated for displacement, while the amide remains robust under standard cross-coupling conditions.
A. Nucleophilic Aromatic Substitution (S_NAr)
Due to the electron-withdrawing nature of the pyridazine nitrogens and the para-positioned carboxamide, the C6-Cl bond is exceptionally labile toward nucleophiles.
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Nucleophiles: Primary/secondary amines, alkoxides, thiols.
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Conditions: Mild base (DIPEA or K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–100°C.
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Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
B. Palladium-Catalyzed Cross-Coupling
The C6-Cl motif is an excellent handle for Pd-catalyzed carbon-carbon bond formation.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Sonogashira: Coupling with terminal alkynes.
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Buchwald-Hartwig: Amination with sterically hindered amines that fail standard S_NAr.
C. Diagram: Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent reactivity profile of CAS 1183315-30-1 allowing for rapid library generation.
Case Study: Synthesis of TBK1/IKKε Inhibitors
A primary application of this intermediate is found in the synthesis of inhibitors for TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) , targets implicated in autoimmune diseases and KRAS-mutant cancers.
Reference Protocol (Adapted from US20160376283A1): In this workflow, the pyridazine core serves as the central hub connecting a solubilizing amide tail to the pharmacophore.
Step 1: Preparation of the Intermediate
If not purchased, the compound is synthesized from 6-chloropyridazine-3-carboxylic acid .
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Activation: Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).
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Amidation: Cool to 0°C. Add dimethylamine (2.0 eq, as THF solution) and triethylamine (1.5 eq).
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Workup: Quench with water, extract with DCM, and concentrate.
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Result: Light brown oil (CAS 1183315-30-1), typically used crude in the next step.
Step 2: Coupling to Heteroaryl Systems
The patent describes reacting CAS 1183315-30-1 to form bi-heteroaryl systems.
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Reaction: Suzuki coupling with a boronate ester of a furo[3,2-b]pyridine derivative.
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Conditions: Pd(dppf)Cl₂·DCM, Na₂CO₃, Dioxane/Water, 90°C.
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Outcome: The chlorine is replaced by the furo-pyridine moiety, yielding a potent kinase inhibitor precursor.
Figure 2: Synthetic workflow for generating TBK1 inhibitors using CAS 1183315-30-1.
Handling, Safety & Storage
As a halogenated heterocyclic amide, this compound requires standard chemical hygiene. It is not classified as a highly potent API but should be treated as a potentially bioactive intermediate.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. Wash hands after handling. |
| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation. | Wear nitrile gloves and safety glasses. |
| Storage | Hygroscopic / Light Sensitive. | Store at 2–8°C under inert gas (Ar/N₂). |
Self-Validating Protocol Tip: When using the crude oil form in moisture-sensitive couplings (e.g., using anhydrous bases), always azeotrope the intermediate with toluene 2x prior to use to remove residual water from the amidation workup. This ensures consistent stoichiometry in the subsequent Pd-catalyzed step.
References
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Vertex Pharmaceuticals Inc. (2016). TBK/IKK Inhibitor Compounds and Uses Thereof. US Patent Application US20160376283A1.
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Source of specific application data, physical appearance (oil), and mass spectrometry data (m/z 186.0).[1]
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BenchChem. (2025).[2] Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and Analogs.
- General reactivity principles of 6-chloro-heterocycles in S_NAr and coupling reactions.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1183315-30-1.
- Verification of chemical structure and identifiers.
